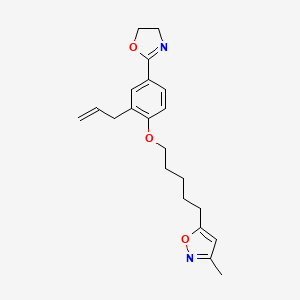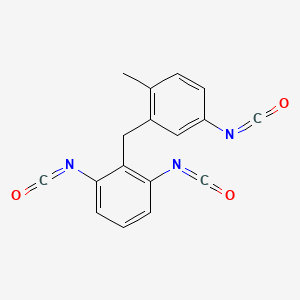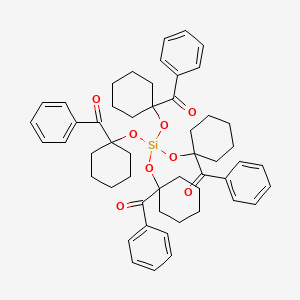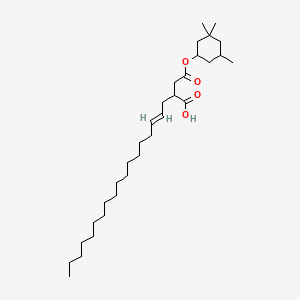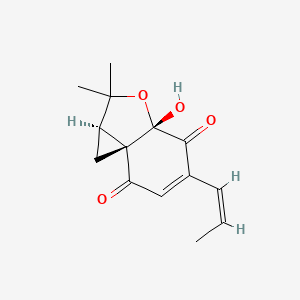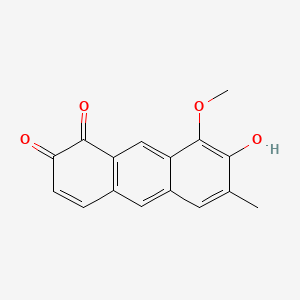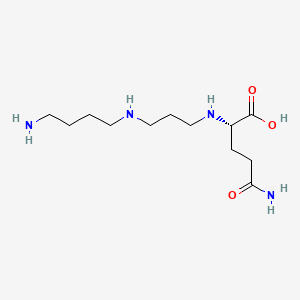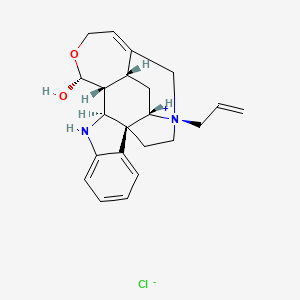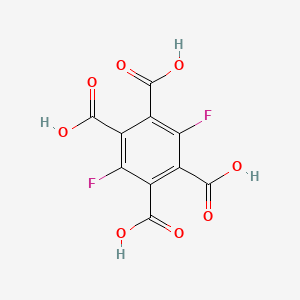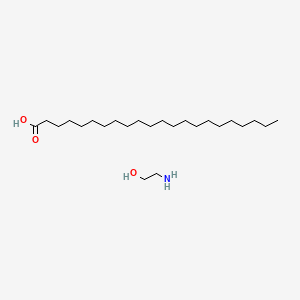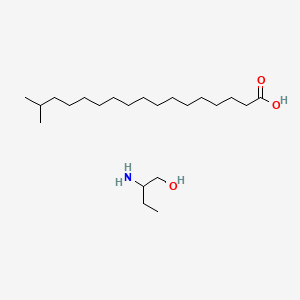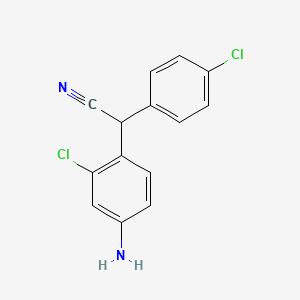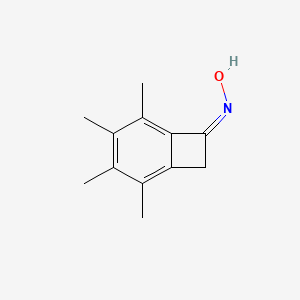
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetramethylbicyclo(420)octa-1,3,5-trien-7-one oxime is a complex organic compound with a unique bicyclic structure This compound is characterized by its four methyl groups attached to a bicyclo[420]octa-1,3,5-triene core, with an oxime functional group at the 7-one position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of methyl groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Oxime formation: The final step involves the conversion of the ketone group at the 7-one position to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The methyl groups and the oxime functionality can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and reactivity make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime involves its interaction with molecular targets through its oxime and methyl groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
Uniqueness
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic core with multiple methyl groups and the oxime functionality sets it apart from other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6590-35-8 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(NZ)-N-(2,3,4,5-tetramethyl-7-bicyclo[4.2.0]octa-1,3,5-trienylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13-14/h14H,5H2,1-4H3/b13-11- |
Clé InChI |
NWACZYDHOBNPSN-QBFSEMIESA-N |
SMILES isomérique |
CC1=C(C(=C\2C(=C1C)C/C2=N/O)C)C |
SMILES canonique |
CC1=C(C(=C2C(=C1C)CC2=NO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



